molecular formula C27H23IO7 B1350224 (2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate CAS No. 132867-78-8

(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate

Cat. No.: B1350224
CAS No.: 132867-78-8
M. Wt: 586.4 g/mol
InChI Key: UVBWMMOQMFEMPI-UHFFFAOYSA-N
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Description

(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate is an organic compound with a complex structure that includes benzoyloxy groups, an iodine atom, and a methyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate typically involves multiple steps, starting with the preparation of the oxan ring and subsequent functionalization. One common method involves the iodination of a precursor compound followed by benzoylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate involves its interaction with specific molecular targets. The benzoyloxy groups may facilitate binding to enzymes or receptors, while the iodine atom can participate in halogen bonding. These interactions can modulate biological pathways and result in various effects, such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dibenzoyloxy-6-methyloxan-4-yl) benzoate: Lacks the iodine atom, which may result in different reactivity and biological activity.

    (2,3-Dibenzoyloxy-5-chloro-6-methyloxan-4-yl) benzoate:

Uniqueness

The presence of the iodine atom in (2,3-Dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate makes it unique compared to its analogs. Iodine can form stronger halogen bonds and may enhance the compound’s reactivity and biological activity. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.

Properties

IUPAC Name

(2,3-dibenzoyloxy-5-iodo-6-methyloxan-4-yl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23IO7/c1-17-21(28)22(33-24(29)18-11-5-2-6-12-18)23(34-25(30)19-13-7-3-8-14-19)27(32-17)35-26(31)20-15-9-4-10-16-20/h2-17,21-23,27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBWMMOQMFEMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23IO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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